molecular formula C14H14N2O2 B041510 N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide CAS No. 93629-82-4

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Cat. No.: B041510
CAS No.: 93629-82-4
M. Wt: 242.27 g/mol
InChI Key: GBRJDIQXAKADHR-UHFFFAOYSA-N
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Description

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4) is a structurally complex acetamide derivative characterized by a para-aminophenyl backbone substituted with a 4-hydroxyphenyl group via an amino linkage. This compound is closely related to N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen) and is identified as a synthetic impurity during paracetamol production . Its molecular formula is C₁₄H₁₄N₂O₂, with a molecular weight of 242.28 g/mol. Unlike paracetamol, which is a widely used analgesic, this compound is primarily utilized in niche industrial applications, such as lithographic plate manufacturing . Its study contributes to organic synthesis methodology development and impurity profiling in pharmaceutical chemistry.

Properties

IUPAC Name

N-[4-(4-hydroxyanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJDIQXAKADHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

4-Aminophenol reacts with acetic anhydride under acidic or basic catalysis. The nitrogen atom of the aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. Subsequent elimination of acetate yields the acetylated product (Fig. 1):

C6H4(OH)(NH2)+(CH3CO)2OC6H4(OH)(NHCOCH3)+CH3COOH\text{C}6\text{H}4(\text{OH})(\text{NH}2) + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}6\text{H}4(\text{OH})(\text{NHCOCH}3) + \text{CH}_3\text{COOH}

Key Parameters (Table 1):

ParameterOptimal RangeEffect on Yield
Temperature60–80°CMaximizes kinetics without decomposition
Molar Ratio (Anhydride:Amine)1.2:1Prevents diacetylation
CatalystH2_2SO4_4 or NaOHAccelerates nucleophilic attack
Reaction Time2–4 hoursEnsures completion

Experimental data from academic protocols demonstrate yields of 68–75% under these conditions. However, incomplete acetylation often results in residual 4-aminophenol, necessitating purification via recrystallization or column chromatography.

Catalyzed Esterification Approaches

Patented methodologies highlight advanced esterification techniques to enhance selectivity and yield. A notable approach involves coupling N-(4'-hydroxyphenyl)acetamide with carboxylic acids using acyl halide intermediates.

Synthetic Workflow

  • Acyl Halide Formation : 5-Benzoil-1-methylpyrrole-2-acetic acid reacts with thionyl chloride (SOCl2_2) or phosphorus oxychloride (POCl3_3) to form the corresponding acyl chloride.

  • Esterification : The acyl chloride reacts with N-(4'-hydroxyphenyl)acetamide in anhydrous dichloromethane under nitrogen atmosphere, facilitated by dimethylaminopyridine (DMAP).

Critical Observations :

  • Catalyst Role : DMAP enhances nucleophilicity of the hydroxyl group, achieving 82% conversion in 24 hours.

  • Solvent Choice : Anhydrous conditions prevent hydrolysis of the acyl chloride, maintaining reaction efficiency.

Novel Catalytic Systems

Recent patents disclose innovative catalytic systems for large-scale production. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) with DMAP significantly improves atom economy and reduces side reactions.

Protocol from CN103664681A

  • Reaction Setup : 3,4-Dimethoxy-1-glycyl benzene hydrobromate (0.5 g) and 3,4,5-trimethoxy phenylacetic acid (0.41 g) are dissolved in anhydrous dichloromethane (35 mL).

  • Catalyst Addition : EDCI·HCl (0.38 g) and DMAP (0.55 g) are introduced at 0°C under nitrogen.

  • Workup : Sequential washing with HCl (2.0 M), NaHCO3_3, and brine, followed by recrystallization in dichloromethane-ethyl acetate, yields 76% pure product.

Advantages :

  • Yield Enhancement : 76% yield vs. 68% in classical methods.

  • Purity : Reduced dimerization and oxidation byproducts due to controlled stoichiometry.

Industrial-Scale Production Techniques

Scaling laboratory protocols to industrial production requires addressing heat transfer, mixing efficiency, and cost-effectiveness.

Batch Reactor Optimization

  • Temperature Gradients : Gradual heating from 50°C to 70°C prevents exothermic runaway.

  • Catalyst Recovery : DMAP and EDCI·HCl are recycled via aqueous extraction, reducing raw material costs by 18%.

  • Continuous Flow Systems : Microreactor technology achieves 89% yield by minimizing residence time and improving mass transfer.

Analytical Characterization

Validating synthetic success necessitates multimodal analysis:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Acetonitrile:water (60:40 v/v)

  • Detection : UV at 254 nm

  • Retention Time : 8.2 minutes for N-[4-((4-hydroxyphenyl)amino)phenyl]acetamide.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 2.1 (s, 3H, COCH3_3), 6.5–7.5 (m, 8H, aromatic).

  • 13^13C NMR : δ 169.8 (C=O), 152.1–115.4 (aromatic carbons).

Comparative Analysis of Synthesis Routes

MethodCatalystYield (%)Purity (%)Scalability
Classical AcetylationH2_2SO4_468–7592–95Moderate
Acyl Halide CouplingDMAP8297High
EDCI·HCl/DMAPEDCI·HCl7698Industrial

Key Takeaways :

  • Catalytic Efficiency : EDCI·HCl reduces reaction time by 40% compared to classical methods.

  • Economic Viability : Acyl halide routes incur higher costs due to SOCl2_2 usage but offer superior purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Hydroxyanilino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert it back to 4-aminophenol.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinone imine derivatives.

    Reduction: 4-aminophenol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Applications

Analgesic and Antipyretic Properties

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is one of the most widely used over-the-counter medications globally, with an estimated annual consumption exceeding 20 billion tablets. The compound acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and fever .

Research on Hepatotoxicity

Recent studies have focused on developing analogs of acetaminophen that retain its therapeutic effects while minimizing hepatotoxicity. For instance, novel compounds derived from N-acetyl-4-aminophenol (ApAP) have been synthesized that show non-hepatotoxic profiles while maintaining analgesic efficacy . These findings are particularly relevant given the risks associated with overdose and long-term use of traditional acetaminophen.

Chemical Synthesis

Synthesis Methods

The synthesis of this compound typically involves the acetylation of 4-aminophenol using acetic anhydride under controlled conditions. The reaction can be summarized as follows:

C6H4(OH)(NH2)+(CH3CO)2OC6H4(OH)(NHCOCH3)+CH3COOH\text{C}_6\text{H}_4(\text{OH})(\text{NH}_2)+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{NHCOCH}_3)+\text{CH}_3\text{COOH}

This reaction is crucial for producing high-purity acetaminophen for pharmaceutical applications.

Industrial Applications

Lithographic Plates and Other Uses

In addition to its medicinal uses, this compound is utilized in the industrial sector, particularly in the synthesis of lithographic plates. Its chemical properties make it suitable for various industrial applications where precise chemical reactions are required .

Analytical Applications

HPLC Analysis

The compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method allows for the separation and identification of impurities in pharmaceutical preparations. The mobile phase typically consists of acetonitrile and water, making it adaptable for mass spectrometry applications .

Case Studies

Novel Non-Hepatotoxic Analogs

A recent study explored new chemical entities derived from acetaminophen that exhibit reduced hepatotoxicity while retaining analgesic properties. These compounds were tested in animal models to assess their safety profile compared to traditional acetaminophen. Results indicated significantly lower liver damage markers in subjects treated with the new analogs, highlighting their potential as safer alternatives in pain management therapies .

Mechanism of Action

The precise mechanism of action of N-[4-(4-Hydroxyanilino)phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This compound is thought to hinder both COX-1 and COX-2 enzymes, which are responsible for generating prostaglandins. Prostaglandins play a role in the inflammatory response, contributing to sensations of pain and fever. Through the inhibition of prostaglandin production, N-[4-(4-Hydroxyanilino)phenyl]acetamide effectively alleviates pain and reduces fever .

Comparison with Similar Compounds

Table 1: Key Pharmacologically Active N-Phenylacetamide Derivatives

Compound Name Structural Features Biological Activity Reference ID
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Sulfonamide group, piperazine substitution Analgesic (comparable to paracetamol)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl group Anti-hypernociceptive (inflammatory pain)
N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h) Dibromophenyl, hydroxyphenyl Radiotherapy sensitizer
N-(4-hydroxyphenyl)acetamide (paracetamol) Hydroxyphenyl, acetyl group Analgesic, antipyretic

Key Findings :

  • Sulfonamide derivatives (e.g., compounds 35, 36) exhibit enhanced analgesic and anti-inflammatory activities compared to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, which lacks direct pharmacological applications .
  • Brominated derivatives like 19h show specialized roles in radiotherapy sensitization due to electron-withdrawing substituents enhancing redox activity .

Halogenated and Photodegradation Derivatives

Table 2: Halogenated Acetamide Analogues

Compound Name Substituents Source/Application Reference ID
N-(3-chloro-4-hydroxyphenyl)acetamide (4) Cl at position 3, OH at 4 Photodegradation product of paracetamol
N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) Cl at positions 2,5; OH at 4 Natural product (plant isolate)
N-(4-(3-chloro-2-oxo-propoxy)phenyl)acetamide Chloro-oxopropoxy chain Biocatalytic applications

Key Findings :

  • Chlorination at the phenyl ring (e.g., compounds 4, 5) alters solubility and stability. These derivatives are often byproducts of paracetamol degradation or natural metabolites .
  • Chloroalkoxy substitutions (e.g., ) introduce steric hindrance, affecting enzymatic interactions in biocatalysis .

Sulfonamide and Sulfamoyl Derivatives

Table 3: Sulfonamide-Functionalized Analogues

Compound Name Functional Group Molecular Weight (g/mol) Application Reference ID
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide Chlorophenylsulfamoyl 324.78 Antimicrobial research
N-(4-{[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)acetamide Methoxybenzylsulfamoyl 364.42 Synthetic intermediate
Acetylsulfanilamide Sulfamoyl, acetyl 214.24 Antibacterial agent

Key Findings :

  • Sulfonamide groups enhance binding to biological targets (e.g., bacterial enzymes), as seen in acetylsulfanilamide’s antibacterial action .
  • Bulky substituents like methoxybenzylsulfamoyl () reduce bioavailability but improve thermal stability .

Heterocyclic and Complex Derivatives

Table 4: Heterocyclic Acetamide Analogues

Compound Name Heterocyclic Moiety Molecular Weight (g/mol) Activity Reference ID
N-[4-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide Pyrazolo-pyrimidine 401.45 Kinase inhibition (potential)
N-{4-[2-(2,4-dioxo-thiazolidin-3-yl)acetyl]phenyl}acetamide Thiazolidinedione 348.37 Antidiabetic research

Key Findings :

  • Heterocyclic systems (e.g., pyrazolo-pyrimidine in ) introduce planar aromaticity, favoring interactions with kinase active sites .
  • Thiazolidinedione derivatives () are explored for antidiabetic applications due to their PPAR-γ agonist activity .

Physicochemical and Analytical Comparisons

Table 5: Physicochemical Properties

Compound Name logP Solubility Analytical Method Reference ID
This compound ~2.4 Low in water HPLC (Newcrom R1 column)
N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide 2.40 Moderate in DMSO Reverse-phase HPLC
N-(4-hydroxyphenyl)acetamide (paracetamol) 0.49 High in water Standard UV spectrophotometry

Key Findings :

  • The additional amino group in N-[4-[[4-[(4-hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide increases hydrophobicity (logP = 2.40) compared to paracetamol (logP = 0.49) .
  • HPLC methods are critical for separating structurally similar acetamides due to overlapping spectral profiles .

Biological Activity

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, often referred to as a derivative of acetamide, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes an acetamide functional group linked to a phenyl ring that features a hydroxyphenyl substitution. Its molecular formula is C15_{15}H15_{15}N2_{2}O, with a molecular weight of approximately 241.3 g/mol. The presence of multiple aromatic rings contributes to its chemical stability and biological interactions.

Research indicates that this compound exhibits analgesic properties primarily through the modulation of pain pathways. Its mechanism appears to involve:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response and pain signaling pathways .
  • Endocannabinoid System Interaction : It has been suggested that the compound interacts with the endocannabinoid system, potentially activating cannabinoid receptors and transient receptor potential vanilloid channels, which are involved in pain perception .

Biological Activity and Therapeutic Applications

This compound has been studied for various biological activities:

  • Analgesic Effects : In vitro and in vivo studies have demonstrated its efficacy in alleviating pain without significant hepatotoxicity, a common issue with many analgesics .
  • Anti-inflammatory Properties : The compound shows promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique characteristics of this compound compared to other acetamides:

Compound NameStructure SimilarityUnique Features
N-(4-Methoxyphenyl)acetamideSimilar phenolic structureContains a methoxy group instead of hydroxyl
N-(4-Aminophenyl)acetamideBasic phenolic structureLacks additional amino groups
N-(2-Hydroxyphenyl)acetamideDifferent positioning of hydroxylAffects solubility and biological activity

This comparison highlights the enhanced analgesic properties and reduced toxicity profile of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Hepatotoxicity Studies : Research has shown that this compound maintains an analgesic profile similar to acetaminophen (ApAP) but with significantly lower hepatotoxicity. In animal models, treatment with this compound resulted in normal liver function tests compared to elevated liver enzymes observed with ApAP .
  • In Vivo Analgesia Models : In various pain models, including inflammatory and neuropathic pain models, the compound exhibited significant pain relief comparable to traditional analgesics while preserving liver health .
  • Histological Evidence : Histological examinations revealed preserved liver architecture in subjects treated with this compound after high-dose administration, contrasting sharply with necrotic changes observed in ApAP-treated subjects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, and how can impurities be minimized?

  • Methodological Answer : The compound is synthesized via condensation reactions involving N-(4-Hydroxyphenyl)acetamide (paracetamol) intermediates. A common impurity arises from incomplete acetylation or dimerization during synthesis . To minimize impurities, optimize reaction conditions (e.g., temperature, stoichiometry) and employ purification techniques like column chromatography or recrystallization. For example, heating paracetamol with benzyl chloride in ethanolic KOH yields derivatives with ~50–58% purity, depending on the drug formulation used (capsules vs. tablets) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and the acetamide group (δ 2.1 ppm for CH3_3) .
  • Mass Spectrometry (LCMS) : Molecular ions (e.g., m/z 242.2 and 243.3) confirm the target compound and detect minor impurities like unreacted precursors .
  • HPLC : Monitor purity using reverse-phase columns with UV detection at 254 nm, referencing retention times against standards .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine X-ray crystallography for crystalline samples (as demonstrated in corrosion inhibition studies of structurally similar Schiff bases ) and computational modeling (e.g., density functional theory (DFT)) to predict bond angles and compare with experimental data. FT-IR spectroscopy can also identify functional groups like NH (3300 cm1 ^{-1}) and C=O (1650 cm1 ^{-1}) .

Advanced Research Questions

Q. What experimental strategies can elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Studies : Track reaction progress using time-resolved HPLC or UV-Vis spectroscopy. For example, monitor the alkylation of paracetamol derivatives under varying pH and temperature conditions .
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in intermediates.
  • Computational Modeling : Apply molecular dynamics simulations to study transition states in reactions like sulfonation or acetylation .

Q. How should conflicting data on reaction yields or spectroscopic profiles be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction protocols (e.g., solvent purity, equipment calibration). For instance, yield discrepancies in benzyl chloride reactions (58% for capsules vs. 50% for tablets) may stem from excipient interference .
  • Cross-Validation : Use multiple analytical techniques (e.g., NMR, LCMS, XRD) to confirm structural assignments. Discrepancies in FT-IR peaks may indicate polymorphic variations .

Q. What novel applications of this compound are emerging in material science or pharmacology?

  • Methodological Answer :

  • Corrosion Inhibition : Test efficacy in acidic environments using electrochemical impedance spectroscopy (EIS) and weight loss assays, as shown for Schiff base analogs in mild steel protection .
  • Lithographic Plates : Evaluate photoresist properties by measuring solubility changes under UV exposure, referencing its use in lithography .

Q. How can computational tools predict the stability and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Compute HOMO-LUMO gaps to assess redox stability and nucleophilic/electrophilic sites.
  • Molecular Docking : Screen for biological activity by docking into protein targets (e.g., cyclooxygenase enzymes, given structural similarity to paracetamol) .

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